molecular formula C15H24F6N2O4 B1516483 2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid

2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid

Cat. No.: B1516483
M. Wt: 410.35 g/mol
InChI Key: CMPPVCCDKOTDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C15H24F6N2O4 and a molecular weight of 410.352479 g/mol. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspirodecane core with an isopropyl group and two trifluoroacetate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of 2,8-diazaspiro[4.5]decane with isopropyl bromide in the presence of a base to introduce the isopropyl group. This intermediate is then reacted with trifluoroacetic acid to form the final product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate groups can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various spirocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the activation of downstream signaling pathways involved in cell death .

Comparison with Similar Compounds

2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but differs in its substituents and functional groups.

    8-Methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane: Another spirocyclic compound with different substituents, used in various chemical and biological studies.

    2,8-Diazaspiro[4.5]decane: The parent compound without the isopropyl and trifluoroacetate groups, used as a building block in organic synthesis.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H24F6N2O4

Molecular Weight

410.35 g/mol

IUPAC Name

2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H22N2.2C2HF3O2/c1-10(2)13-8-5-11(9-13)3-6-12-7-4-11;2*3-2(4,5)1(6)7/h10,12H,3-9H2,1-2H3;2*(H,6,7)

InChI Key

CMPPVCCDKOTDLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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